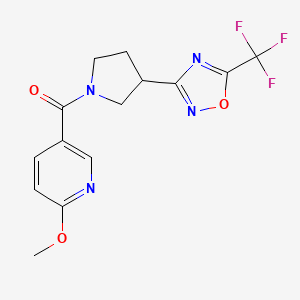

![molecular formula C21H26N2O3 B2781371 2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide CAS No. 634162-14-4](/img/structure/B2781371.png)

2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

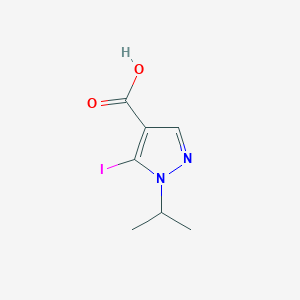

2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide, commonly known as EPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA belongs to the class of amide compounds and has a molecular weight of 378.5 g/mol.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

- Metabolism and Genetic Differences: The metabolism of acetaminophen involves several pathways, including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. Genetic differences can influence susceptibility to toxicity and pain alleviation effects due to pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).

- Analgesic Mechanisms: Acetaminophen's analgesic effects are mediated through its metabolite AM404, which acts on TRPV1 and cannabinoid receptors, indicating complex analgesic mechanisms beyond COX inhibition (Nobuko Ohashi & T. Kohno, 2020).

Environmental Impact and Degradation

- Degradation Pathways and Toxicity: Advanced oxidation processes (AOPs) used for acetaminophen degradation in water generate various by-products. The study highlights the biotoxicity of these by-products and suggests enhancing degradation methods to mitigate environmental impact (Mohammad Qutob et al., 2022).

- Adsorptive Elimination from Water: The review discusses the efficiency of different adsorbents in removing acetaminophen from water, emphasizing mechanisms like π-π interactions and hydrogen bonding. ZnAl/biochar showed high adsorption capacity, suggesting a direction for environmental protection efforts (C. Igwegbe et al., 2021).

Chemical Synthesis and Pharmacological Activities

- Nucleophilic Aromatic Substitution: The study on nucleophilic aromatic substitution of the nitro-group in compounds like 1,2,4-trinitrobenzene with piperidine, relevant to the synthesis of nitrogen-containing aromatic compounds, provides insights into chemical reactions that could be applicable to synthesizing derivatives of the compound you're interested in (F. Pietra & D. Vitali, 1972).

- Pharmacological Activities of Derivatives: A review emphasizes the chemical diversity and pharmacological potential of phenoxy acetamide derivatives, suggesting that these compounds, including chalcone, indole, and quinoline derivatives, hold promise for designing new therapeutic agents (Fares Hezam Al-Ostoot et al., 2021).

Propiedades

IUPAC Name |

2-(2-ethoxyphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-2-25-19-8-4-5-9-20(19)26-16-21(24)22-17-10-12-18(13-11-17)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHNXCJPGKBCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

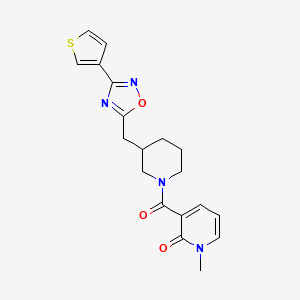

![N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2781294.png)

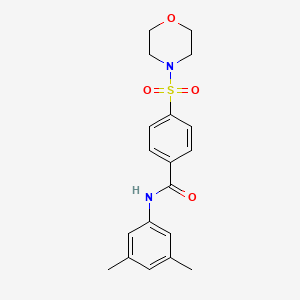

![(2-Bromophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2781295.png)

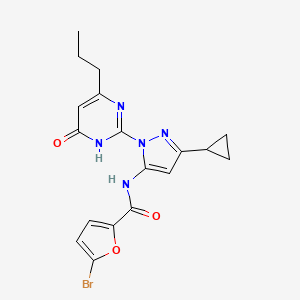

![N-(3-acetylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2781296.png)

![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2781299.png)

![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-methoxyethanone](/img/structure/B2781306.png)

![N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2781308.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride](/img/structure/B2781309.png)